molecular formula C13H14N6O4 B7738905 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B7738905
M. Wt: 318.29 g/mol
InChI Key: URZGVPFQHJCAOE-MKMNVTDBSA-N
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Description

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique triazine and hydrazide functional groups

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-7(15-10-12(22)16-13(23)19-17-10)11(21)18-14-6-8-4-2-3-5-9(8)20/h2-7,20H,1H3,(H,15,17)(H,18,21)(H2,16,19,22,23)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZGVPFQHJCAOE-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1O)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps. One common method includes the condensation of a triazine derivative with a hydrazide compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the triazine ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The triazine ring and hydrazide groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a hydrazide derivative exhibiting potential biological activities. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into two main functional moieties:

  • Triazine Ring : The 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine moiety is known for its role in various biological activities including anticancer and antimicrobial effects.
  • Hydrazide Linkage : The hydrazide group contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds with similar triazine structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : A related compound demonstrated an IC50 of 36 μM against HCT-116 and 34 μM against HeLa cell lines. These values suggest that the triazine moiety may enhance the cytotoxic effects of the compound through apoptosis induction and cell cycle arrest mechanisms .
  • Mechanisms of Action : The apoptosis-inducing activity was confirmed through assays measuring phosphatidylserine translocation and mitochondrial membrane potential changes. The most active derivatives increased apoptotic cell populations significantly .

Study 1: Synthesis and Biological Evaluation

A study synthesized various triazine derivatives and evaluated their biological activities. The results indicated that modifications in the phenyl ring significantly affected the anticancer activity. For example:

CompoundCell LineIC50 (μM)
37HCT-11636
46MCF-7<100

The study concluded that specific structural features within the triazine framework are crucial for enhancing cytotoxicity against cancer cells .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of triazine derivatives. It was found that:

  • Lipophilicity : Increased lipophilicity correlated with enhanced anticancer activity.
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring improved binding affinity to target proteins involved in cancer progression .

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